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2-Phenylazirine

Cat. No.: B8446085
M. Wt: 117.15 g/mol
InChI Key: CUJHORJMHPUJGW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Azirine Chemistry

The study of small, strained ring systems has been a cornerstone of organic chemistry for over a century. The journey into three-membered nitrogen heterocycles began with the discovery of aziridine (B145994) by Siegmund Gabriel in 1888. wikipedia.org Azirines, the unsaturated counterparts to aziridines, represent a class of even more reactive and intriguing molecules. 2H-Azirines are the smallest nitrogen-containing unsaturated heterocycles and are characterized by a high degree of ring strain. researchgate.neteurekaselect.com

The specific history of 2-phenylazirine began in 1961, when G. Smolinsky reported its first synthesis. nih.gov This was achieved through the vapor phase pyrolysis of α-phenyl vinyl azide (B81097), which yielded this compound in a 65% yield. nih.gov For many years, the chemistry of 2H-azirines was explored, but their application was often hampered by their inherent instability. nih.gov These highly strained intermediates were challenging to prepare and handle. nih.gov

However, the 21st century has witnessed a renaissance in azirine chemistry. researchgate.net This resurgence is largely attributed to the development of novel catalytic and photochemical reaction methodologies, which have unlocked new and unusual transformations of this three-membered N-heterocycle. researchgate.net Researchers have also devised better methods for preparing new azirine derivatives and have identified synthetic equivalents, which can bypass the need to handle the most unstable azirines directly. researchgate.net The discovery of the azirine ring system in natural products, such as the antibiotics azirinomycin and dysidazirine, further fueled interest in this unique class of compounds. eurekaselect.com

Significance of this compound as a Reactive Intermediate in Organic Synthesis

This compound is a versatile and significant reactive intermediate in organic synthesis, primarily because its high ring strain makes it a precursor to other valuable reactive species. nih.govnptel.ac.inst-andrews.ac.uk Its synthetic potential stems from the controlled cleavage of the strained three-membered ring, which can be directed down different pathways depending on the reaction conditions, typically thermal or photochemical excitation. eurekaselect.comnih.gov

The thermolysis of this compound typically involves the cleavage of the C2-N bond to generate a vinyl nitrene. eurekaselect.comnih.gov This intermediate can then undergo various rearrangements and reactions. For instance, flash vacuum pyrolysis of this compound can lead to the formation of phenylacetonitrile (B145931) and benzonitrile. uq.edu.au

Conversely, the photolysis of this compound and its derivatives leads to the cleavage of the C2-C3 bond, forming highly reactive nitrile ylides. nih.govuq.edu.auacs.org These nitrile ylides are 1,3-dipolar species that are exceptionally useful in [3+2] cycloaddition reactions with various dipolarophiles. nih.govacs.org This strategy provides a powerful route to synthesize a wide array of five-membered nitrogen-containing heterocycles, such as pyrroles and 3,4-dihydro-2H-pyrroles. nih.govacs.orgnih.gov

Modern synthetic methods have further expanded the utility of this compound. Palladium-catalyzed reactions, for example, can achieve the ring-opening of 2,3-diaryl-2H-azirines with carboxylic acids to produce α-amidoketones, which are important structural motifs in many biologically active molecules. sci-hub.se Furthermore, this compound can react with carbanions in ring-enlargement reactions to yield substituted pyrroles or serve as a building block for more complex strained systems like 2-phenyl-1-azabicyclobutane. researchgate.netoup.com The coupling of this compound mediated by titanium(II) complexes has also been shown to produce larger N-heterocyclic rings like diazatitanacyclohexenes. nih.gov

Reaction TypeConditionsKey IntermediateProduct ClassReference
Photochemical Ring OpeningPhotolysis (UV light)Nitrile YlidePyrroles, Dihydropyrroles nih.govacs.org
Thermal Ring OpeningThermolysis / PyrolysisVinyl NitrenePhenylacetonitrile, Indoles nih.govuq.edu.au
Catalytic Ring OpeningPd-catalyst, Carboxylic Acid-α-Amidoketones sci-hub.se
Ring EnlargementCarbanions (e.g., from acetophenone)-Substituted Pyrroles oup.com
Metal-Mediated CouplingTitanium(II) ComplexAzatitanacyclobuteneDiazatitanacyclohexenes nih.gov

Overview of Strain-Induced Reactivity and Unique Electronic Structure

The pronounced reactivity of this compound is a direct consequence of its molecular structure, which is defined by immense ring strain and a unique electronic configuration. researchgate.neteurekaselect.com

Strain-Induced Reactivity: The three-membered ring of this compound forces its internal bond angles to be approximately 60°, a significant deviation from the ideal sp³ (~109.5°) or sp² (~120°) bond angles. wikipedia.org This angle strain, analogous to that in cyclopropane (B1198618) and aziridine, results in high strain energy. wikipedia.orgresearchgate.net Consequently, reactions that lead to the opening of the azirine ring are thermodynamically highly favorable, as they relieve this substantial strain. eurekaselect.com This inherent instability is the principal driver of its role as a reactive intermediate, readily transforming into more stable structures. eurekaselect.comsci-hub.se The molecule can react as either an electrophile or a nucleophile, but its chemistry is dominated by processes that cleave the ring. eurekaselect.comcore.ac.uk

Unique Electronic Structure: The electronic structure of this compound is characterized by the presence of a C=N double bond (an imine) within the highly strained three-membered ring. This arrangement allows for two distinct modes of ring cleavage upon excitation. eurekaselect.com

Thermal C-N Cleavage: Thermal reactions preferentially cleave the weaker C2-N single bond, leading to the formation of a vinyl nitrene intermediate. eurekaselect.comnih.gov

Photochemical C-C Cleavage: In contrast, photochemical excitation, for instance with a 248 nm laser, typically induces heterolytic cleavage of the C2-C3 single bond. acs.org This pathway generates a phenylnitrile ylide, a versatile 1,3-dipole. uq.edu.auacs.org

Computational studies, such as those using density functional theory (DFT), have provided deeper insight into the electronic behavior of substituted 2-phenylazirines upon excitation. acs.org These calculations show that upon excitation to a triplet state, the unpaired electrons become localized primarily on the azirine ring and the conjugated phenyl group. acs.org For example, in 3-benzoyl-2-phenylazirine, two distinct triplet excited states are identified: one localized on the azirine moiety (T_A) and another on the ketone group (T_1K). acs.org This electronic distribution dictates the subsequent reactivity, such as the formation of a triplet vinylnitrene. acs.orgnih.govacs.org The ability to selectively access different reactive intermediates by choosing between thermal and photochemical conditions makes this compound a powerful and controllable tool in synthetic chemistry.

PropertyDescriptionConsequenceReference
Ring StrainBond angles are compressed to ~60°, leading to high strain energy.High reactivity; ring-opening reactions are highly favorable. wikipedia.orgresearchgate.neteurekaselect.com
Thermal ExcitationInduces cleavage of the C2-N bond.Formation of vinyl nitrene intermediates. eurekaselect.comnih.gov
Photochemical ExcitationInduces cleavage of the C2-C3 bond.Formation of nitrile ylide intermediates for cycloadditions. eurekaselect.comuq.edu.auacs.org
Electronic StructureFeatures a C=N bond within a three-membered ring, conjugated with a phenyl group.Allows for selective bond cleavage and formation of diverse reactive intermediates. eurekaselect.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N B8446085 2-Phenylazirine

Properties

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

IUPAC Name

2-phenyl-1H-azirine

InChI

InChI=1S/C8H7N/c1-2-4-7(5-3-1)8-6-9-8/h1-6,9H

InChI Key

CUJHORJMHPUJGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN2

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Phenylazirine and Derivatives

Classical Approaches and Pioneering Syntheses

The foundational methods for constructing the 2-phenylazirine core rely on well-established organic reactions, primarily involving rearrangements and the decomposition of energetic precursors.

The Neber rearrangement is a classical method for converting an oxime sulfonate into an α-amino ketone. numberanalytics.com While the final product is typically the α-amino ketone, the reaction is proposed to proceed through a 2H-azirine intermediate. numberanalytics.commcmaster.ca The process begins with the formation of an oxime sulfonate from the corresponding oxime. numberanalytics.com Treatment with a strong base leads to the formation of an intermediate that rearranges to the azirine. numberanalytics.com Although the azirine is often transient and hydrolyzes to the α-amino ketone under the reaction conditions, its existence as an intermediate is a key feature of the mechanism. mcmaster.ca In some cases, the this compound intermediate has been isolated from reactions resembling the Neber rearrangement. mcmaster.ca A modified Neber rearrangement involving quaternary hydrazones instead of oximes also proceeds through a proposed 2H-azirine intermediate to yield α-aminoketones. researchgate.net

Table 1: Overview of Neber Rearrangement for Azirine Synthesis

Starting MaterialKey ReagentIntermediateFinal ProductReference
Oxime SulfonateStrong Base2H-Azirineα-Amino Ketone numberanalytics.com
Quaternary HydrazoneAcid2H-Azirineα-Amino Ketone researchgate.net

The thermal decomposition of vinyl azides is one of the most direct and frequently used methods for the synthesis of 2H-azirines. nih.govbeilstein-journals.org This approach involves heating a vinyl azide (B81097) precursor, which leads to the extrusion of molecular nitrogen and subsequent cyclization to form the strained azirine ring. nih.gov The first reported synthesis of this compound via this method was by Smolinsky in 1961, who performed a vapor phase pyrolysis of α-phenyl vinyl azide, obtaining this compound in a 65% yield along with a minor amount of a Curtius rearrangement byproduct. nih.gov This transformation is believed to proceed through a vinyl nitrene intermediate. nih.gov Continuous flow thermolysis of vinyl azides has also been employed to generate 2H-azirine intermediates for subsequent reactions, demonstrating the robustness of this method. nih.govbeilstein-journals.org

Table 2: Selected Examples of Thermolytic Synthesis of Azirines from Vinyl Azides

Vinyl Azide PrecursorReaction ConditionsProductYieldReference
α-Phenyl vinyl azideVapor Phase PyrolysisThis compound65% nih.gov
β-Aryl vinyl azidesFlow Thermolysis in TolueneIndoles (via 2H-azirine)N/A nih.gov
General Vinyl AzidesContinuous Flow Thermolysis2H-AzirinesN/A beilstein-journals.org

Photolysis provides an alternative, often milder, method for converting vinyl azides into 2H-azirines. beilstein-journals.orgnih.gov Irradiation with light induces the decomposition of the vinyl azide to a vinyl nitrene, which then cyclizes to the azirine. nih.gov This photochemical approach can be advantageous as it often proceeds at lower temperatures than thermolysis, potentially minimizing side reactions. nih.gov The use of continuous flow photochemistry has been shown to be an efficient and safe method for generating 2H-azirines from vinyl azides, using high-power LEDs for irradiation. nih.gov For instance, photolysis of vinyl azides using blue light (e.g., 456 nm) can trigger the reaction without the need for a photocatalyst. rsc.org The generated 2H-azirines can then be used in subsequent transformations, such as cycloaddition reactions. nih.govresearchgate.net

Table 3: Photochemical Synthesis of 2H-Azirines

PrecursorLight SourceConditionsKey FeatureReference
Vinyl AzidesHigh-Power LEDs (365-450 nm)Continuous FlowSafe, uniform irradiation nih.gov
Vinyl AzidesBlue Light (456 nm)Batch or FlowPhotocatalyst-free rsc.org
Vinyl AzidesMicrofluidic PhotoreactorContinuous FlowGeneration of 1,3-dipolarophiles researchgate.net

Thermolytic Generation from Vinyl Azides

Contemporary Strategies and Catalytic Syntheses

Modern synthetic efforts have focused on developing catalytic and more efficient routes to this compound and its derivatives, expanding the synthetic toolbox.

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the preparation of azirines is no exception. Various metals have been shown to catalyze the transformation of precursors into the azirine ring system.

Rhodium-catalyzed reactions : Rhodium catalysts, such as Rh₂(OAc)₄, have been employed in the synthesis of 2H-azirine derivatives. researchgate.net For example, the Rh₂(Piv)₄-catalyzed isomerization of methyl 5-methoxy-3-phenylisoxazole-4-carboxylate has been reported to yield dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate. researchgate.net Rhodium catalysts can also facilitate the formal [4+1] annulation of 2-alkyl-2H-azirines with diazocarbonyl compounds to produce 1-pyrrolines, showcasing the reactivity of the pre-formed azirine ring in catalytic cycles. researchgate.net

Iron-catalyzed reactions : Iron catalysts, valued for their low cost and low toxicity, have also been utilized. While direct FeCl₂-catalyzed synthesis of this compound is less commonly detailed, iron catalysts like FeCl₂ are known to catalyze reactions involving 2H-azirine intermediates or precursors. researchgate.net For instance, an Fe/S catalyst generated in situ from FeCl₂·4H₂O can catalyze the redox condensation of o-nitrophenols with acetophenones to form 2-benzoylbenzoxazoles, a reaction where azirine-like intermediates could be postulated under different contexts. rsc.org More directly, FeCl₂ has been used to catalyze reactions of 2H-azirines with enamides. researchgate.net

Other transition metals like platinum have also been used in reactions involving this compound. oup.com

Nucleophilic cyclization reactions provide another pathway to azirine-related structures. A notable example involves the reaction of this compound with dimethylsulfonium methylide. This reaction does not form this compound but rather uses it as a starting material to afford 2-phenyl-1-aza-bicyclobutane in a 68% yield. researchgate.netresearchgate.net This transformation highlights the electrophilic nature of the azirine ring. The Corey-Chaykovsky reaction, which utilizes sulfur ylides like dimethylsulfonium methylide, is well-known for producing epoxides from carbonyls and aziridines from imines. organic-chemistry.org The reaction of N-arenesulfonylaziridines with dimethyloxosulfonium methylide leads to ring expansion to azetidines, further demonstrating the reactivity of three-membered rings with sulfur ylides. scribd.com

Table 4: Reactions of Azirines and Related Compounds with Sulfur Ylides

ReactantYlideProduct TypeYieldReference
This compoundDimethylsulfonium methylide1-Aza-bicyclobutane68% researchgate.netresearchgate.net
IminesDimethylsulfonium methylideAziridinesN/A organic-chemistry.org
N-ArenesulfonylaziridinesDimethyloxosulfonium methylideAzetidines21-80% scribd.com

Halogen-Substituted this compound Synthesis (e.g., Halex Reaction)

The introduction of halogen atoms into the this compound scaffold can be effectively achieved through halogen exchange (Halex) reactions. This methodology provides a straightforward route to various halogenated this compound derivatives, particularly at the C-2 position of the azirine ring. The Halex reaction is a powerful tool for the synthesis of fluoro, chloro, and iodo-substituted 2H-azirines from readily available bromo-substituted precursors. thieme-connect.comthieme-connect.com

The synthesis of 2-fluoro- and 2-iodo-2H-azirine-2-carboxylates and their corresponding amides has been successfully demonstrated using the Halex reaction on their 2-bromo analogues. thieme-connect.com This method is advantageous due to its use of inexpensive and safe halogenating agents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for fluorination and potassium iodide (KI) for iodination, which result in high product yields. thieme-connect.comthieme-connect.com

For instance, the reaction of methyl 2-bromo-3-phenyl-2H-azirine-2-carboxylate with TBAF in dichloromethane (B109758) (DCM) yields the corresponding 2-fluoro derivative. thieme-connect.com Similarly, treatment of the same bromo-precursor with potassium iodide leads to the formation of the 2-iodo-substituted azirine. thieme-connect.com The versatility of the Halex reaction is further highlighted by the synthesis of 2-chloro-2H-azirine-2-carboxylates from their iodo or bromo counterparts using tetrabutylammonium chloride (Bu4NCl). thieme-connect.com

The reaction conditions are generally mild, and the transformations proceed efficiently. The scope of the reaction has been explored with various substituents on the phenyl ring of the this compound core, including both electron-donating and electron-withdrawing groups, demonstrating the robustness of this synthetic approach. thieme-connect.com A gram-scale synthesis of fluoroazirines has also been shown to be feasible, indicating the potential for scalability. thieme-connect.com

Detailed research findings on the Halex reaction for the synthesis of halogen-substituted methyl 2-halo-3-phenylazirine-2-carboxylates are summarized in the table below.

Table 1: Halex Reactions of Methyl 2-halo-3-phenylazirine-2-carboxylates thieme-connect.com

Starting MaterialReagentProductYield (%)
Methyl 2-bromo-3-phenyl-2H-azirine-2-carboxylateBu4NFMethyl 2-fluoro-3-phenyl-2H-azirine-2-carboxylate80
Methyl 2-bromo-3-phenyl-2H-azirine-2-carboxylateKIMethyl 2-iodo-3-phenyl-2H-azirine-2-carboxylate90
Methyl 2-bromo-3-phenyl-2H-azirine-2-carboxylateBu4NClMethyl 2-chloro-3-phenyl-2H-azirine-2-carboxylate98
Methyl 2-iodo-3-phenyl-2H-azirine-2-carboxylateBu4NClMethyl 2-chloro-3-phenyl-2H-azirine-2-carboxylate98
Methyl 2-iodo-3-phenyl-2H-azirine-2-carboxylateBu4NFMethyl 2-fluoro-3-phenyl-2H-azirine-2-carboxylate69
Methyl 2-chloro-3-phenyl-2H-azirine-2-carboxylateBu4NFMethyl 2-fluoro-3-phenyl-2H-azirine-2-carboxylate80

The research has shown that while the transformation of chloroazirine to bromoazirine using tetrabutylammonium bromide was not successful, the reverse reactions and other halogen exchanges proceed with high efficiency. thieme-connect.com This methodology represents a significant advancement in the synthesis of halogenated this compound derivatives, providing access to a range of compounds for further chemical exploration. thieme-connect.comthieme-connect.com

Reactivity and Mechanistic Pathways of 2 Phenylazirine Transformations

Ring-Opening Reactions Induced by External Stimuli

The strained three-membered ring of 2-phenylazirine makes it a highly reactive intermediate that undergoes ring-opening reactions upon thermal or photochemical stimulation. These reactions proceed through distinct intermediates, a vinyl nitrene in the thermal case and a nitrile ylide in the photochemical case, leading to a diverse array of subsequent chemical transformations.

Thermal treatment of this compound induces cleavage of the C2-N bond, the weakest bond in the azirine ring, to generate a transient vinyl nitrene intermediate. researchgate.netrsc.org This process is a key step in the thermal rearrangements of 2H-azirines. rsc.org

The formation of a vinyl nitrene from this compound is a result of homolytic cleavage of the C-N bond upon heating. researchgate.netsci-hub.se Vinyl nitrenes are highly reactive species that can exist in either a singlet or triplet electronic state. rsc.org Theoretical calculations suggest that while the triplet state is the ground state for simple alkylnitrenes, the singlet state is also accessible and plays a crucial role in subsequent reactions. aip.orgnstl.gov.cn The electronic state of the vinyl nitrene influences its subsequent reaction pathways. Evidence for the intermediacy of vinyl nitrenes in the thermal rearrangement of 2H-azirines to indoles has been firmly established through experiments such as the much faster thermal racemization of optically active 3-methyl-2-phenyl-2H-azirine compared to its rearrangement to 2-methylindole. rsc.org

Once formed, the vinyl nitrene intermediate derived from this compound can undergo several intramolecular transformations. A significant pathway involves cyclization to form indoles. rsc.orgresearchgate.netuq.edu.au This occurs through an insertion of the nitrene into an adjacent C-H bond of the phenyl ring. However, this is often a minor pathway. researchgate.netuq.edu.au

A more dominant reaction pathway for the vinyl nitrene is rearrangement to form a ketenimine. rsc.orgresearchgate.netuq.edu.au This can occur via a 1,2-hydrogen shift or a phenyl group migration. researchgate.netuq.edu.auacs.org For instance, the pyrolysis of this compound primarily leads to the formation of N-phenylketenimine through phenyl migration, which can then isomerize to phenylacetonitrile (B145931). uq.edu.au The formation of ketenimines is a common feature in the thermal decomposition of various azirines and related compounds. rsc.orgresearcher.life

PrecursorConditionsIntermediateMajor ProductsMinor Products
This compoundPyrolysis (900 °C)Vinyl NitrenePhenylacetonitrile (55%)Indole (B1671886) (2%)
α-Styryl Azide (B81097)Pyrolysis (FVP)Vinyl Nitrene2-Phenyl-1-azirine, Phenylacetonitrile, BenzonitrileIndole (trace)
3-Methyl-2-phenyl-2H-azirineThermalVinyl Nitrene2-Methylindole-

In contrast to thermal reactions, the photoexcitation of this compound leads to the cleavage of the C-C single bond of the azirine ring, generating a nitrile ylide intermediate. aip.orgbeilstein-journals.orgnih.gov This photochemical pathway opens up a different set of reactive possibilities, primarily centered around the 1,3-dipolar nature of the nitrile ylide.

Photolysis of 2-phenylazirines with UV light, typically around 248 nm, results in the heterolytic cleavage of the C-C bond, forming a phenylnitrile ylide. acs.orgwhiterose.ac.uk This process proceeds from the excited singlet state of the azirine. whiterose.ac.uklookchem.com Nitrile ylides are classified as 1,3-dipoles of the propargyl-allenyl type, possessing a zwitterionic structure with positive and negative charges delocalized over the three-atom system. organic-chemistry.orgslideshare.netwikipedia.org This dipolar character is central to their reactivity, particularly in cycloaddition reactions. nih.govthieme-connect.de The generation of nitrile ylides from 2H-azirines is a well-established and synthetically useful method. researchgate.netbeilstein-journals.orgthieme-connect.de

The primary reaction of photochemically generated nitrile ylides is their [3+2] cycloaddition with various dipolarophiles. beilstein-journals.orgnih.gov These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. organic-chemistry.orgresearchgate.net The mechanism of this cycloaddition can be either concerted or stepwise.

The concerted mechanism, often referred to as the Huisgen 1,3-dipolar cycloaddition, involves a pericyclic transition state where the two new sigma bonds are formed simultaneously, although not necessarily at the same rate. organic-chemistry.orgslideshare.netwikipedia.org This pathway is generally favored and is supported by the high stereospecificity observed in many reactions. slideshare.netwikipedia.org

However, a stepwise mechanism involving a diradical or zwitterionic intermediate is also possible, particularly with certain types of dipolarophiles or under specific reaction conditions. researchgate.netnih.govmdpi.com For example, the reaction of nitrile ylides with electron-deficient olefins to form Δ¹-pyrrolines is a common application. acs.orglookchem.com The rates of these cycloadditions can be very high, and the regioselectivity is influenced by the electronic properties of both the nitrile ylide and the dipolarophile. acs.org Frontier Molecular Orbital (FMO) theory is often used to predict the outcome of these reactions, classifying nitrile ylides as HOMO-controlled dipoles that react readily with electron-poor dipolarophiles. wikipedia.org

Nitrile Ylide SourceDipolarophileProduct TypeMechanism
This compoundElectron-deficient olefins5-membered N-heterocycles1,3-dipolar cycloaddition
2H-AzirinesAlkenes, AlkynesDihydropyrroles, Pyrroles[3+2] cycloaddition
This compoundAldehydes, Carbon dioxide3-Oxazolines, 3-Oxazolin-5-ones1,3-dipolar cycloaddition
Generation and Dipolar Nature of Nitrile Ylides

Nucleophilic Additions to the Azirine Ring

The electrophilic carbon of the azirine ring is susceptible to attack by a range of nucleophiles. These reactions typically involve the opening of the strained ring to form more stable products.

Heteroatomic nucleophiles, containing atoms like oxygen, nitrogen, or sulfur, readily react with this compound. numberanalytics.com These reactions are fundamental in creating a variety of functionalized amine derivatives. numberanalytics.comresearchgate.net

Oxygen-based Nucleophiles: The reaction of this compound with oxygen nucleophiles, such as water and alcohols, typically requires acid catalysis to activate the carbonyl group. wizeprep.commsu.edulibretexts.org This leads to the formation of tetrahedral intermediates which can then be protonated to yield products like amino ketones or their derivatives after ring opening. wizeprep.commsu.edulibretexts.org For instance, the acid-catalyzed ring-opening of azabicyclobutanes, derived from this compound, with water and methanol (B129727) leads predominantly to 1,3-addition products. researchgate.net

Nitrogen-based Nucleophiles: Amines, acting as nitrogen-based nucleophiles, react with this compound to form various nitrogen-containing heterocycles. sketchy.com For example, the reaction of this compound with anilines produces substituted anilines. dntb.gov.ua The reaction with primary amines can lead to the formation of imines, while secondary amines can yield enamines. sketchy.com

Sulfur-based Nucleophiles: Sulfur nucleophiles, known for their high nucleophilicity, readily react with electrophilic centers. libretexts.orglibretexts.org Thiols and their conjugate bases (thiolates) are effective nucleophiles that can open the azirine ring. libretexts.orglibretexts.org For example, 2-thiouridylyl-3'-p-nitrophenylphosphate, a sulfur-containing compound, undergoes a cyclization pathway involving nucleophilic attack by sulfur. nih.gov

Table 1: Reactions of this compound with Heteroatomic Nucleophiles

Nucleophile Type Example Nucleophile Product Type
Oxygen-based Water, Alcohols Amino ketones/derivatives
Nitrogen-based Anilines, Primary/Secondary Amines Substituted anilines, Imines, Enamines
Sulfur-based Thiols, Thiolates Thio-substituted amines

Carbon nucleophiles, such as carbanions and Grignard reagents, are crucial for forming new carbon-carbon bonds. orgoreview.comlibretexts.org Their reactions with this compound lead to the synthesis of various substituted nitrogen-containing compounds.

Carbanions: The reaction of this compound with carbanions derived from active methylene (B1212753) compounds like acetophenone (B1666503), ethyl benzoylacetate, and benzyl (B1604629) cyanide results in ring enlargement to form pyrrole (B145914) derivatives. oup.com For instance, the reaction with the carbanion from acetophenone yields 2,4-diphenylpyrrole. oup.com

Grignard Reagents: Grignard reagents (RMgX) are potent carbon-based nucleophiles that readily add to electrophilic carbons. pressbooks.pub The reaction of Grignard reagents with this compound can lead to the formation of substituted aziridines or ring-opened products, depending on the reaction conditions and the nature of the Grignard reagent. mcmaster.caunsw.edu.au For example, the reaction of 2-methoxy-1-nitronaphthalene (B3031550) with various alkylmagnesium halides results in 1,6-addition products.

Table 2: Reactions of this compound with Carbon Nucleophiles

Nucleophile Reagent Example Product Type Reference
Carbanion Acetophenone-derived carbanion 2,4-Diphenylpyrrole oup.com
Carbanion Ethyl benzoylacetate-derived carbanion Pyrrole derivative oup.com
Carbanion Benzyl cyanide-derived carbanion Pyrrole derivative oup.com
Grignard Reagent Alkylmagnesium halides 1,6-addition products

Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are common sources of the hydride ion (H⁻), a powerful nucleophile. lumenlearning.comlibretexts.orglumenlearning.com

The reduction of the C=N bond in this compound with a hydride source leads to the corresponding aziridine (B145994). lumenlearning.comlibretexts.org This transformation involves the nucleophilic addition of a hydride to the electrophilic carbon of the azirine ring, forming an intermediate that is subsequently protonated. libretexts.orglumenlearning.com The resulting aziridine can then undergo further transformations, such as ring-opening reactions, to yield various amino compounds. For example, the reduction of aldehydes and ketones with these hydrides produces primary and secondary alcohols, respectively. lumenlearning.comlibretexts.org While LiAlH₄ is a potent reducing agent capable of reducing a wide range of functional groups, NaBH₄ is a milder agent, often used for the selective reduction of aldehydes and ketones. lumenlearning.com

Reactions with Carbon Nucleophiles (e.g., Carbanions, Grignard Reagents)

Cycloaddition Reactions (Excluding Initial Ring Opening to Ylides)

This compound can participate directly in cycloaddition reactions without first undergoing ring opening to form a nitrile ylide. These reactions leverage the strained π-bond of the azirine ring as a dienophile or dipolarophile.

In [3+2] cycloaddition reactions, a three-atom component reacts with a two-atom component to form a five-membered ring. sci-rad.com this compound can act as the two-atom component (dipolarophile) in these reactions. For instance, it can react with various 1,3-dipoles. kyoto-u.ac.jpresearchgate.net An example is the reaction with N-tert-butanesulfinyl imines in the presence of arynes, which proceeds via a stereoselective [3+2] cycloaddition to furnish cyclic sulfoximines. cas.cn Another study details a regioselective [3+2] cycloaddition of 2-benzylidene-1-indenones with functional olefins to create indanone-fused cyclopentane (B165970) polycycles. rsc.org

Transition metal-catalyzed [2+2+2] cycloadditions are powerful, atom-economical methods for constructing six-membered rings. uwindsor.ca In these reactions, three unsaturated components, such as alkynes or alkenes, combine in the presence of a transition metal catalyst. uwindsor.canih.gov this compound, with its C=N double bond, can potentially serve as one of the 2π components in these cycloadditions.

Various transition metals, including cobalt, nickel, rhodium, and palladium, have been employed to catalyze these transformations. uwindsor.ca The general mechanism often involves the formation of a metallacyclopentadiene or related intermediate, which then undergoes insertion of the third unsaturated component followed by reductive elimination to afford the six-membered ring product. nih.govresearchgate.net While direct examples involving this compound as a substrate in [2+2+2] cycloadditions are specific, the versatility of these catalysts with various π-systems suggests the potential for such reactions. wizeprep.commsu.edu For example, nickel(II) catalysts have been used in the synthesis of pyrroles from 2H-azirines and activated ketones. scilit.com

[3+2] Cycloaddition Reactions

Intramolecular Rearrangement Reactions

Intramolecular rearrangements of this compound are driven by the release of strain energy from the three-membered ring, leading to the formation of more stable acyclic or heterocyclic systems. These transformations can be induced thermally or photochemically.

Sigmatropic rearrangements are concerted, uncatalyzed intramolecular reactions involving the migration of a σ-bond across a π-electron system. spcmc.ac.inmsu.edu The stereochemical outcome of these reactions is dictated by the principles of orbital symmetry conservation. libretexts.org Depending on whether the migrating group moves across the same face or opposite faces of the π-system, the rearrangement is termed suprafacial or antarafacial, respectively. spcmc.ac.inlibretexts.org

In systems related to this compound, sigmatropic rearrangements are observed, particularly publish.csiro.aursc.org and unsw.edu.auunsw.edu.au shifts. For instance, the thermal rearrangement of 2-vinylbenzotriazoles can proceed through a publish.csiro.aursc.org sigmatropic shift, potentially involving an azirine intermediate. uq.edu.au A notable example is the unsw.edu.auoup.com-sigmatropic rearrangement, which has been observed in reactions involving phenylazirine. msu.edursc.org These rearrangements are crucial in understanding the thermal behavior of substituted azirines. For example, the pyrolysis of β-styryl azide leads to 3-phenyl-1-azirine, which can then rearrange to other products like phenylacetonitrile and indole. uq.edu.au

The selection rules for sigmatropic rearrangements, based on the number of electrons in the cyclic transition state, determine whether a given shift is thermally or photochemically allowed. spcmc.ac.in Rearrangements involving 6 electrons (a 4n+2 system, where n=1) are common and typically proceed through a suprafacial transition state under thermal conditions. spcmc.ac.in

The high strain of the azirine ring facilitates its isomerization into more stable five- or six-membered heterocyclic systems under thermal, photochemical, or catalytic conditions. researchgate.net These reactions often proceed via the cleavage of the azirine C-C bond to form a transient vinyl nitrene or nitrile ylide intermediate. nih.govresearchgate.netacs.org

This compound and its derivatives can be converted into a variety of heterocycles:

Oxazoles and Imidazoles: Treatment of this compound with acid chlorides or anhydrides yields 2,5-disubstituted oxazoles. oup.comopenalex.org Reaction with an N-phenylbenzimidoyl chloride affords 1,2,5-triphenylimidazole. oup.com

Pyrroles: The reaction of this compound with carbanions derived from compounds like acetophenone, ethyl benzoylacetate, and benzyl cyanide results in ring enlargement to form substituted pyrroles. oup.com

Isoxazoles: 2-Carbonyl-substituted 2H-azirines are known to isomerize to isoxazoles. researchgate.net Photochemical studies have shown a reversible isomerization between 3-benzoyl-2-phenylazirine and 3,5-diphenyl-isoxazole. acs.org

Indoles: Thermolysis of β-aryl vinyl azides can produce indoles via a 2H-azirine intermediate. nih.gov Similarly, the pyrolysis of 3-phenyl-1-azirine, formed from β-styryl azide, can also yield indole at high temperatures. uq.edu.au

The following table summarizes key isomerization reactions of this compound derivatives.

Starting MaterialReagent/ConditionMajor Product(s)Reference(s)
This compoundAcid Chlorides2,5-Disubstituted Oxazoles oup.comopenalex.org
This compoundN-Phenylbenzimidoyl chloride1,2,5-Triphenylimidazole oup.com
This compoundAcetophenone carbanion2,4-Diphenylpyrrole oup.com
3-Benzoyl-2-phenylazirinePhotolysis3,5-Diphenyl-isoxazole acs.org
β-Aryl vinyl azidesThermolysisIndoles nih.gov

Sigmatropic Rearrangements in Azirine Systems

Transition Metal-Mediated and Catalyzed Transformations

Transition metals play a significant role in the chemistry of this compound, facilitating a range of transformations through coordination, ring-opening, and catalytic cycles. These reactions provide efficient routes to complex nitrogen-containing molecules. mdpi.com

Transition metals, acting as Lewis acids, form coordination compounds with ligands, which are Lewis bases. libretexts.orglibretexts.org The nitrogen atom of the azirine ring can donate its lone pair of electrons to a metal center, forming an azirine complex. utexas.edupurdue.edu The formation and stability of these complexes depend on factors like the nature of the metal, its oxidation state, and the other ligands present. utexas.edu

Several azirine complexes have been synthesized and characterized. For example, palladium(II) can form square planar complexes with this compound ligands. uni-muenchen.de In the complex trans-[Cl₂(d)Pd(d)], two this compound (d) molecules are coordinated to the palladium center. uni-muenchen.de Titanium(II) has also been shown to react with 3-phenyl-2H-azirine to form a diazatitanacyclohexene complex (8). nih.gov However, azirine complexes are often unstable and serve as reactive intermediates that readily undergo further transformations. uni-muenchen.de

MetalLigandComplex Structure/FormulaReference(s)
Palladium(II)This compound (d)trans-[Cl₂(d)Pd(d)] uni-muenchen.de
Titanium(II)3-Phenyl-2H-azirineDiazatitanacyclohexene (8) nih.gov

The coordination of this compound to a transition metal can activate the strained ring, leading to its cleavage and subsequent rearrangement. uni-muenchen.de The course of these reactions is highly dependent on the metal catalyst and reaction conditions.

Titanium-Mediated Reactions: The diazatitanacyclohexene complex derived from 2,3-diphenyl-2H-azirine is unstable and decomposes to form an azabutadiene and benzonitrile. nih.gov In contrast, the complex formed from 2-methyl-3-phenyl-2H-azirine is thermally robust. nih.gov

Platinum-Catalyzed Reactions: In the presence of a platinum catalyst, this compound undergoes a dehydrogenative double silylation reaction with o-bis(dimethylsilyl)benzene to yield silyl (B83357) imines. oup.com

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. While specific examples with this compound leading to simple ring-opening are part of broader mechanistic discussions, the activation of the azirine ring by palladium is a known phenomenon that can lead to intermediates for cycloaddition reactions. uni-muenchen.de

These metal-induced transformations highlight the synthetic utility of azirines as precursors to a variety of functionalized molecules.

In the presence of certain reagents, this compound can undergo oxidative cyclodimerization to form larger heterocyclic structures. A notable example is the self-dimerization of this compound to form 3,6-diphenyl-2,5-dihydropyrazine. doi.org

More complex oxidative cyclodimerizations have also been reported for azirine derivatives. An unprecedented reaction of 2H-azirine-2-carboxylates, upon heating with triethylamine (B128534) in the presence of air, yields pyrimidine-4,6-dicarboxylates. mdpi.com This transformation involves a formal cleavage of a C-C bond in one azirine molecule and a C=N bond in the second. The mechanism is proposed to involve the generation of an azomethine ylide from one azirine molecule, which then undergoes a 1,3-dipolar cycloaddition with a second azirine molecule. mdpi.com The slow oxidation of triethylamine by air is crucial for this process, and the reaction can be accelerated by a radical initiator. mdpi.com

Azirine DerivativeReagent/ConditionDimerization ProductReference(s)
This compoundDimerization3,6-Diphenyl-2,5-dihydropyrazine doi.org
2H-Azirine-2-carboxylatesTriethylamine, Air, HeatPyrimidine-4,6-dicarboxylates mdpi.com

Applications of 2 Phenylazirine in Advanced Organic Synthesis

Strategic Building Block for Nitrogen-Containing Heterocycles

The reactivity of the 2-phenylazirine ring system, characterized by the presence of a C=N double bond within a three-membered ring, makes it an ideal precursor for constructing larger, more stable heterocyclic frameworks. Cleavage of the strained ring, either thermally, photochemically, or through catalysis, generates reactive intermediates that can be trapped by various reagents to yield a wide range of nitrogen-containing molecules. researchgate.net

Pyrrole (B145914) and Substituted Pyrrole Derivatives

The synthesis of pyrroles and their substituted derivatives from this compound represents a significant application of this strained heterocycle. Various methodologies have been developed to achieve this transformation, often involving the reaction of this compound with carbanions or activated ketones. researchgate.netscilit.com

One approach involves the reaction of this compound with carbanions derived from compounds such as acetophenone (B1666503), ethyl benzoylacetate, and benzyl (B1604629) cyanide, which leads to the formation of corresponding pyrrole derivatives through a ring enlargement process. researchgate.net For instance, the reaction with the carbanion from acetophenone yields 2,4-diphenylpyrrole. researchgate.net Transition metal catalysis, particularly with nickel(II), has also been shown to effectively promote the synthesis of pyrroles from this compound and activated ketones. scilit.com This method provides a route to polysubstituted pyrroles under relatively mild conditions. researchgate.netekb.eg

The reaction of 2-acylaziridines, which can be derived from this compound, can also lead to pyrrole derivatives through a ring expansion mechanism involving a dipolar intermediate. ekb.eg Furthermore, photochemical and electrochemical methods are emerging as sustainable strategies for pyrrole synthesis starting from 2H-azirines. rsc.org

Table 1: Synthesis of Pyrrole Derivatives from this compound

Reactant with this compoundCatalyst/ConditionsProductReference(s)
Carbanion from AcetophenoneMethylsulfinyl carbanion2,4-Diphenylpyrrole researchgate.net
Carbanion from Ethyl BenzoylacetateBaseSubstituted Pyrrole researchgate.net
Carbanion from Benzyl CyanideBaseSubstituted Pyrrole researchgate.net
Activated KetonesNickel(II) catalystPolysubstituted Pyrroles scilit.com
1,3-DiketonesPalladium catalyst (from methyleneaziridines)Substituted Pyrroles ekb.eg

Indole (B1671886) and Indole Derivative Synthesis

While direct conversion of this compound to indoles is less common, its derivatives can be implicated in indole synthesis. For example, heating this compound with substituted anilines can produce indoles as one of several products, alongside benzanilides, pyrazines, and others. acs.org The formation of these products is proposed to proceed through intermediates derived from the initial reaction of the azirine with the aniline. acs.org

The synthesis of indoles often involves the cyclization of precursors that can be conceptually linked to the reactivity of azirines. Many established indole syntheses, such as the Fischer, Bartoli, and Leimgruber-Batcho methods, utilize different starting materials but share the common theme of constructing the pyrrole ring fused to a benzene (B151609) ring. pharmaguideline.comwikipedia.orgbhu.ac.in

Azepine Formation via Ring Expansion

The ring expansion of this compound and its derivatives is a key strategy for the synthesis of azepines, which are seven-membered nitrogen-containing heterocycles. ndl.go.jpdntb.gov.ua This transformation can be initiated photochemically or thermally. Huisgen and coworkers reported that the decomposition of phenyl azides in the presence of amines can lead to 2-amino-7H-azepines, postulating a bicyclic azirine intermediate that undergoes ring expansion. acs.org

Direct cycloaddition reactions of this compound also provide a pathway to azepine derivatives. For instance, the reaction with cyclopentadienones can yield 3H-azepines. dntb.gov.ua Visible-light-mediated dearomative ring expansion of aromatic N-ylides, which can be generated from precursors related to azirines, has emerged as a modern and efficient method for synthesizing a variety of functionalized azepines. organic-chemistry.org This photochemical approach often offers high yields and avoids competitive side reactions. organic-chemistry.org

Table 2: Selected Methods for Azepine Synthesis Involving Azirine Intermediates or Analogs

Starting Material/ReactantConditionsProduct ClassReference(s)
Phenyl Azide (B81097) and AminesThermal decomposition2-Amino-7H-azepines acs.org
This compound and CyclopentadienonesCycloaddition3H-Azepines dntb.gov.ua
Aromatic N-YlidesVisible light, DBU or TMGMono- and polycyclic functionalized azepines organic-chemistry.org

Pyrimidine Synthesis and Derivatives

The direct synthesis of pyrimidines from this compound is not a prominently documented transformation. Pyrimidine synthesis typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as an amidine. growingscience.comnih.gov

However, the versatility of intermediates derived from this compound suggests potential, yet unexplored, pathways. For instance, if ring-opening of this compound could generate a synthon that incorporates a 1,3-dicarbonyl or related functionality, subsequent reaction with an amidine could, in principle, lead to a pyrimidine. Many synthetic strategies for pyrimidines rely on building the ring from non-heterocyclic precursors. growingscience.comorientjchem.org

Oxazole (B20620) Derivatives and Related Systems

This compound is a valuable precursor for the synthesis of oxazole derivatives. The reaction of this compound with acid chlorides, for example, can lead to the formation of oxazoles. dntb.gov.ua This transformation is believed to proceed through the formation of an intermediate that subsequently cyclizes to the oxazole ring. Photolysis of azirine derivatives can also lead to the formation of oxazoles. acs.org For instance, the photolysis of (3-methyl-2H-azirin-2-yl)-phenylmethanone can produce oxazoles through pathways initiated by deprotonation. acs.org

Furthermore, the isomerization of isoxazoles can lead to acylazirines, which are closely related to this compound and can be used in the synthesis of other heterocyclic systems, including pyrroles and oxazoles. researchgate.net This highlights the close chemical relationship and interconversion possibilities between these small heterocycles.

Synthesis of Other Polyfunctional Nitrogen Heterocycles

The high reactivity of this compound makes it a suitable starting material for the synthesis of a variety of other polyfunctional nitrogen heterocycles. scirp.orgscirp.org The ability of the azirine ring to undergo cleavage and participate in cycloaddition reactions opens up numerous possibilities for constructing complex molecular architectures. dntb.gov.uadntb.gov.ua

For example, the reaction of this compound with diazomethane (B1218177) has been shown to produce allylic azides. dntb.gov.ua These intermediates can then be used in further transformations to create other nitrogen-containing structures. The development of synthetic methods that lead to polyfunctionalized heterocycles is of great interest due to their potential applications in medicinal chemistry and materials science. scirp.orgscirp.org The use of this compound and related strained rings provides a powerful entry point into this chemical space. dntb.gov.uaresearchgate.net

Precursors for Functionalized Amino Compounds

This compound, a strained three-membered heterocycle, serves as a valuable and versatile building block in advanced organic synthesis. Its inherent ring strain makes it susceptible to a variety of ring-opening reactions, providing access to a diverse array of functionalized amino compounds. This reactivity has been harnessed for the synthesis of both simple and complex nitrogen-containing molecules, including non-proteinogenic amino acids and intricate amine scaffolds that are of significant interest in medicinal chemistry and materials science. The strategic use of this compound allows for the efficient construction of molecular complexity from a relatively simple precursor.

Amino Acid Derivatives

The synthesis of amino acid derivatives from this compound typically involves the regioselective ring-opening of the azirine ring by various nucleophiles. clockss.org This approach is a cornerstone for producing α- and β-amino acids, which are fundamental components of numerous biologically active molecules. clockss.orgnih.gov The activation of the azirine nitrogen, often with an electron-withdrawing group, enhances its reactivity towards nucleophilic attack. clockss.org

Research has demonstrated that heteroatom nucleophiles tend to attack the β-carbon of the azirine ring, leading to the formation of α-amino acid derivatives. clockss.org In contrast, the regioselectivity with carbon nucleophiles can be less predictable. clockss.org The nature of the nucleophile and the reaction conditions play a crucial role in determining the final product.

A significant advancement in this area is the use of photochemical methods. Photochemical ring-opening of this compound can generate reactive intermediates that are then trapped by suitable reagents to yield amino acid derivatives. hku.hk This strategy offers a mild and often highly selective route to these valuable compounds. Furthermore, metal-free C-N coupling reactions have been developed to synthesize amino acid derivatives from related furanone structures, highlighting a broader trend towards more sustainable synthetic methods. rsc.org

Table 1: Synthesis of Amino Acid Derivatives via Ring-Opening of Aziridines

Starting MaterialNucleophile/ReagentProduct TypeKey Features
N-activated aziridine-2-carboxylatesHeteroatom nucleophilesα-Amino acid derivativesRegioselective attack at the β-carbon. clockss.org
This compoundPhotochemical conditionsAmino acid derivativesMild reaction conditions and potential for high selectivity. hku.hk
5-alkoxy-3,4-dihalo-2(5H)-furanonesAmino acidsAmino acid derivativesMetal-free C-N coupling reaction. rsc.org

Complex Amine Scaffolds

Beyond the synthesis of relatively simple amino acid derivatives, this compound is a key precursor for constructing more elaborate and complex amine scaffolds. fiveable.me These scaffolds are often found at the core of pharmacologically active molecules and natural products. The reactivity of the azirine ring allows for its incorporation into larger, polycyclic systems through various synthetic strategies.

One powerful method involves the thermal or photochemical ring-opening of this compound to form an azomethine ylide. This highly reactive 1,3-dipole can then undergo cycloaddition reactions with a range of dipolarophiles, such as alkenes and alkynes. researchgate.net This approach provides a direct route to various nitrogen-containing heterocycles, including pyrrolidines and other fused ring systems. researchgate.netnih.gov The stereochemistry of these cycloaddition reactions can often be controlled, leading to the synthesis of stereochemically defined complex amine structures. researchgate.net

Furthermore, the ring-opening of aziridines with amine nucleophiles can lead to the formation of 1,2-diamines, which are important building blocks for various bioactive compounds. researchgate.net The reaction of fused-ring aziridines with amines can yield either aminomethyl oxazolidinones or aziridinyl ureas, depending on the reaction conditions and the substitution pattern of the aziridine (B145994). researchgate.net These transformations highlight the versatility of the aziridine core in generating diverse and complex amine-containing architectures. The ability to introduce alkyl groups onto the nitrogen atom of amines through alkylation reactions further expands the possibilities for creating intricate amine structures. fiveable.me

Table 2: Formation of Complex Amine Scaffolds from Aziridines

Reaction TypeIntermediateResulting ScaffoldKey Features
[3+2] CycloadditionAzomethine ylidePyrrolidines, Fused heterocyclesThermal or photochemical generation of the dipole. researchgate.netnih.gov
Nucleophilic Ring-Opening-1,2-DiaminesCatalyzed by reagents like tris(pentafluorophenyl)borane. researchgate.net
Reaction with Amines-Aminomethyl oxazolidinones, Aziridinyl ureasProduct selectivity is dependent on solvent and substitution. researchgate.net
Alkylation-Substituted aminesIntroduction of alkyl groups to the nitrogen atom. fiveable.me

Computational and Spectroscopic Insights into 2 Phenylazirine Chemistry

Quantum Chemical Investigations

Quantum chemical calculations have become an indispensable tool for understanding the intricate details of chemical reactions at a molecular level. mdpi.com For 2-phenylazirine, these methods provide crucial insights into its photochemistry, including reaction pathways, the nature of excited states, and the structures of fleeting intermediates.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules, offering a favorable balance between accuracy and computational cost. mdpi.com In the context of this compound and related compounds, DFT calculations are instrumental in mapping out potential energy surfaces for various thermal and photochemical reactions. researchgate.net Researchers utilize different exchange-correlation functionals, such as B3LYP and PBE0, to study reaction mechanisms and molecular spectroscopy. mdpi.com

These calculations can elucidate the step-by-step mechanism of transformations, such as the photochemical ring-opening to form a nitrile ylide. DFT is used to optimize the geometries of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction coordinate. For instance, in reactions of related azirine systems, DFT has been employed to model reaction sequences and predict the feasibility of different pathways. molaid.com While specific DFT studies focused solely on this compound's reaction mechanisms are part of broader photochemical investigations, the methodology is well-established for this class of compounds.

Table 1: Application of DFT Functionals in Studying Reaction Mechanisms
DFT Functional TypeCommon ExamplesTypical Applications in Azirine Chemistry
Hybrid GGAB3LYP, PBE0Calculation of ground-state geometries, transition state searching, reaction energy profiles, and vibrational frequencies. mdpi.com
Time-Dependent DFT (TD-DFT)TD-B3LYPInvestigation of electronic excited states, prediction of UV-Vis absorption spectra, and modeling of photochemical reaction pathways. mdpi.com
Long-Range CorrectedLC-ωPBE, CAM-B3LYPImproved description of charge-transfer states, which can be relevant for nitrile ylide intermediates. mdpi.com

For processes involving the breaking and forming of bonds, such as the photochemical ring-opening of this compound, single-reference methods like DFT can be insufficient. Multi-configurational methods are required to accurately describe the electronic structure of excited states and regions of the potential energy surface where multiple electronic configurations are close in energy (e.g., at conical intersections).

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful approach for this purpose. numberanalytics.comarxiv.org It involves selecting a small, critical set of "active" orbitals and electrons and performing a full configuration interaction within this space. arxiv.org This provides a qualitatively correct description of the wave function for bond-breaking processes and excited states. To incorporate dynamic electron correlation, which is missing in CASSCF, second-order perturbation theory is often applied, leading to the CASPT2 method. arxiv.orgmdpi.com CASPT2 calculations provide more accurate energy differences between electronic states. kisti.re.krrsc.org These methods have been successfully applied to study the photochemistry of related small-ring systems and are essential for understanding the electronic details of this compound's excited state reactivity. mdpi.comkisti.re.kr

Table 2: Typical Active Space Selection for CASSCF/CASPT2 Studies of Azirine Photochemistry
Molecular ProcessKey Orbitals for Active SpaceDescription
C-C Bond Cleavageσ(C-C), σ(C-C)These orbitals are directly involved in the bond-breaking event upon photoexcitation.
π-System Excitationπ(C=N), π(C=N), Phenyl π orbitalsThese orbitals are typically involved in the initial photoexcitation (π → π* transition).
Nitrogen Lone Pairn(N)The non-bonding orbital on the nitrogen atom can be involved in n → π* transitions.

A central goal of computational chemistry is to identify and characterize the transient structures that connect reactants to products. researchgate.net For this compound, the primary photochemical reaction involves the cleavage of the C-C bond to form a highly reactive nitrile ylide intermediate. lookchem.com Computational modeling is crucial for determining the geometry and electronic structure of this ylide, as well as the transition state that leads to its formation from the excited azirine.

Calculations can confirm the nature of these stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. researchgate.net An intermediate, conversely, is a local minimum on the potential energy surface, with all real vibrational frequencies. youtube.com Studies on substituted 2-phenylazirines have computationally characterized intermediates such as triplet vinylnitrenes and ylides, providing insight into their structure and relative energies. acs.org These computational findings are vital for interpreting experimental results from spectroscopic studies. kisti.re.kr

Table 3: Computationally Characterized Species in this compound Photochemistry
SpeciesTypeKey Structural FeaturesRole in Mechanism
Excited this compoundExcited StateElongated C-C bond in the azirine ring.Initial species formed upon light absorption.
Ring-Opening Transition StateTransition StatePartially broken C-C bond, motion towards a linear or bent structure.Energy maximum connecting the excited azirine to the nitrile ylide.
Benzonitrile YlideIntermediateBent, 1,3-dipolar structure.Key reactive intermediate responsible for cycloaddition reactions. lookchem.com
VinylnitreneIntermediateNitrene attached to a vinyl group.An alternative intermediate that can be formed, particularly from substituted azirines. acs.org

Multi-Configurational Self-Consistent Field (MCSCF) and Perturbation Theory (e.g., CASSCF, CASPT2) Studies of Electronic Structure and Energetics

Spectroscopic Elucidation of Reaction Intermediates and Mechanisms

While computational methods provide a theoretical framework, spectroscopic techniques offer direct experimental evidence of the species involved in a reaction. For the fast photochemical reactions of this compound, specialized time-resolved and in-situ methods are necessary to detect and characterize short-lived intermediates.

Time-resolved spectroscopy is a powerful tool for studying dynamic processes that occur on very short timescales, from picoseconds to microseconds. wikipedia.org These "pump-probe" experiments use an initial laser pulse (the pump) to initiate a photochemical reaction and a subsequent, delayed pulse (the probe) to record the absorption or emission spectrum of the species present at that moment. wikipedia.orghamamatsu.com

Laser flash photolysis (LFP) is a prominent time-resolved technique that has been applied to derivatives of this compound. For example, LFP of 3-benzoyl-2-phenylazirine allowed for the direct observation of transient species. acs.org A broad absorption with a maximum (λmax) at 360 nm was assigned to a triplet vinylnitrene, while another absorption at 440 nm was attributed to a ylide intermediate. acs.org By monitoring the growth and decay of these signals over time, researchers can determine the lifetimes and reaction kinetics of these fleeting intermediates. acs.orghamamatsu.com Other techniques like time-resolved infrared (TRIR) spectroscopy can provide even more detailed structural information about these transients. wikipedia.org

Table 4: Transient Species from Laser Flash Photolysis of 3-Benzoyl-2-phenylazirine
Transient SpeciesAbsorption λmax (nm)Lifetime (τ) in AcetonitrileReference
Triplet Vinylnitrene (4)3601.8 µs acs.org
Ylide (5)44013 µs acs.org

In situ spectroscopy involves monitoring a chemical reaction as it happens, directly in the reaction vessel, without the need for sampling. researchgate.netmt.com This provides real-time data on the concentrations of reactants, intermediates, and products. mt.com Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. spectroscopyonline.commdpi.com

For reactions involving this compound, in-situ FTIR spectroscopy could be used to monitor the disappearance of characteristic vibrational bands of the azirine ring and the appearance of new bands corresponding to the nitrile ylide or subsequent trapping products. For example, the C=N stretch of the azirine and the characteristic bands of the phenyl group would change as the reaction progresses. The strong, unique absorption of the nitrile group in the final rearranged product (e.g., an oxazoline) or the ylide itself could be tracked to follow the reaction kinetics. sci-hub.st While specific published in-situ spectra for this compound reactions are not prominent, the application of these methods is a standard approach in modern process chemistry and mechanistic studies to gain a holistic understanding of reaction pathways under actual conditions. researchgate.netfu-berlin.de

Table 5: Potential of In Situ Spectroscopic Methods for Studying this compound Reactions
TechniqueInformation ProvidedPotential Application to this compound
In Situ FTIRMonitors changes in functional groups (e.g., C=N, C=O, N≡C). researchgate.netTracking the consumption of the azirine and formation of nitrile-containing products or intermediates.
In Situ RamanComplementary to IR; good for symmetric bonds and aqueous solutions. spectroscopyonline.commdpi.comMonitoring changes in the phenyl ring modes and skeletal vibrations during the reaction.
In Situ UV-VisTracks changes in chromophores and conjugated systems.Observing the disappearance of the azirine's absorption band and the appearance of bands for the nitrile ylide or other colored intermediates.

X-ray Crystallography for Structural Confirmation in Complex Systems

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. springernature.com In the realm of this compound chemistry, where reactions can yield complex polycyclic or rearranged products, X-ray diffraction analysis provides definitive structural proof, resolving any ambiguities that may arise from spectroscopic data alone.

The reaction of 2H-azirines with rhodium(II)-generated carbenoids can lead to a variety of products, including 2-azabuta-1,3-dienes and their subsequent cyclization products. In a study involving the reaction of 2,2-dimethyl-3-phenylazirine (B8684029) with α-diazo-4-chloroacetophenone in the presence of Rh₂(OAc)₄, the structure of the resulting 2-azabuta-1,3-diene was unequivocally confirmed by X-ray diffraction analysis. researchgate.net This analysis revealed that the azadiene exists in an s-trans conformation in the crystalline state, which helps to explain its thermal stability and the conditions required for its cyclization to a 1,4-oxazine. researchgate.net

Furthermore, the complexity of reaction pathways involving this compound derivatives often necessitates crystallographic confirmation. For instance, in reactions of 3-aryl-2H-azirines with α-diazo-β-dicarbonyl compounds, novel bridged adducts can form. The structures of these complex polycyclic products, such as dihydroazireno[2,1-b]oxazole derivatives, have been successfully elucidated using X-ray crystallography, providing crucial insights into the reaction mechanism and the factors governing product distribution. researchgate.net

The following table summarizes an example of a complex product derived from a this compound derivative, the structure of which was confirmed by X-ray crystallography.

ReactantsCatalystProduct Structure Confirmed by X-rayKey Structural Feature
2,2-dimethyl-3-phenylazirine, α-diazo-4-chloroacetophenoneRh₂(OAc)₄2-Azabuta-1,3-diene derivatives-trans-conformation of the C2–N1–C3–C4 dihedral angle researchgate.net
2,3-Diphenyl-2H-azirine, DiazoacetoacetateRh₂(OAc)₄Dihydroazireno[2,1-b]oxazole adductBridged polycyclic system researchgate.net

Stereochemical Aspects of this compound Reactions

Stereoselectivity is a critical aspect of organic synthesis, and reactions involving this compound and its derivatives are no exception. The ability to control the formation of specific stereoisomers is paramount for the synthesis of complex target molecules with defined three-dimensional structures.

Diastereoselective Transformations

Diastereoselective reactions are those that preferentially form one diastereomer over another. numberanalytics.com While the inherent strain of the azirine ring often leads to ring-opening reactions, the resulting intermediates can be trapped in a diastereoselective manner.

A notable example of achieving high diastereoselectivity is in the metal-free amino-sulfonoxylation of alkenes. beilstein-journals.org This reaction is proposed to proceed through a transient aziridinium (B1262131) intermediate, which is structurally analogous to a protonated and substituted this compound derivative. The tethered N-alkoxy carbamate (B1207046) attacks the pendant alkene to form this cyclic cation. Subsequent ring-opening by a sulfonate nucleophile occurs in a highly diastereoselective Sₙ2 fashion. beilstein-journals.org The stereochemistry of the starting alkene dictates the relative configuration of the newly formed stereocenters in the product.

For instance, a substrate derived from cis-3-hexen-1-ol (B126655) yielded the corresponding amino-sulfonoxylated product with excellent diastereoselectivity. beilstein-journals.org This demonstrates that the stereochemical information from the starting material can be effectively transferred to the product through a stereospecific reaction sequence involving a strained, three-membered nitrogen-containing ring intermediate.

The table below details the diastereoselective outcome of an amino-sulfonoxylation reaction proceeding via a putative aziridinium intermediate.

SubstrateReagentsProductDiastereoselectivity
N-alkoxy carbamate from cis-3-hexen-1-olIodomesitylene diacetate, p-TsOH·H₂OAmino-sulfonoxylated productExcellent (specific diastereomer favored) beilstein-journals.org

Enantioselective Syntheses and Asymmetric Induction

Enantioselective synthesis involves the preferential formation of one enantiomer over its mirror image, a cornerstone of modern medicinal chemistry and materials science. nih.gov Asymmetric induction in reactions of this compound derivatives can be achieved using chiral catalysts or auxiliaries, which create a chiral environment and influence the stereochemical outcome of the reaction. researchgate.net

Several strategies have been developed for the catalytic enantioselective functionalization of 2H-azirines. One successful approach involves the reaction of 2H-azirines with thiols using a chiral catalyst derived from a Cinchona alkaloid. This method provides access to chiral aziridines with high enantioselectivity. jchemlett.com

Another powerful strategy is the use of copper(I) catalysts in combination with chiral ligands for the asymmetric addition of nucleophiles to 2H-azirines. For example, the addition of tertiary carbon nucleophiles to 2H-azirines has been shown to produce chiral aziridines bearing vicinal tetrasubstituted stereocenters with high levels of enantiomeric excess. jchemlett.com This highlights the ability of chiral transition metal complexes to effectively control the facial selectivity of the nucleophilic attack on the strained azirine ring.

The following table summarizes key findings in the enantioselective synthesis involving 2H-azirine derivatives.

2H-Azirine SubstrateNucleophile/ReagentCatalyst/Chiral SourceProduct TypeEnantiomeric Excess (ee)
General 2H-azirinesThiolsCinchona alkaloid sulfonamideChiral aziridinesNot specified in abstract jchemlett.com
General 2H-azirinesTertiary Carbon NucleophilesCopper(I) / Chiral LigandChiral aziridines with vicinal tetrasubstituted stereocentersNot specified in abstract jchemlett.com

These examples underscore the significant progress made in controlling the stereochemical outcomes of reactions involving the this compound scaffold, paving the way for the synthesis of complex, enantiomerically enriched nitrogen-containing molecules.

Future Directions and Emerging Research Avenues in 2 Phenylazirine Chemistry

Development of Green and Sustainable Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of 2H-azirines, which can involve hazardous reagents and intermediates, the shift towards greener alternatives is a significant area of research.

A notable advancement is the use of flow chemistry, which offers enhanced safety and control over highly reactive species. Current time information in Bangalore, IN. Researchers have successfully developed a mixed flow-batch approach for the synthesis of 2H-azirines from vinyl azides. Current time information in Bangalore, IN.google.com This method not only mitigates the hazards associated with the thermal decomposition of azides under traditional batch conditions but also allows for the quantitative transformation of various vinyl azides into their corresponding 2H-azirines. Current time information in Bangalore, IN.

The table below summarizes a sustainable flow chemistry approach for the synthesis of various 2H-azirines.

Table 1: Sustainable Flow Synthesis of 2H-Azirines

Substrate (Vinyl Azide)SolventMethodYield of 2H-AzirineReference
1-azido-2-phenyletheneCPMEFlow ChemistryQuantitative Current time information in Bangalore, IN.
(1-azidovinyl)benzene derivativesCPMEFlow ChemistryQuantitative Current time information in Bangalore, IN.
Aliphatic vinyl azidesCPMEFlow Chemistry (re-circulation)Quantitative (e.g., 2h: 98%, 2i: 97%, 2j: 97%) Current time information in Bangalore, IN.

Exploration of Novel Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems to control the reactivity of 2-phenylazirine is a burgeoning field. Research is focused on designing catalysts that can mediate new types of transformations, improve reaction efficiency, and control stereoselectivity.

Titanium-Mediated Coupling Reactions: Early transition metals, which are less commonly used for azirine functionalization compared to late transition metals, are showing new promise. For instance, the titanium(II) complex Cp₂Ti(BTMSA) (where BTMSA is bis(trimethylsilyl)acetylene) has been shown to mediate the coupling of 2H-azirines to form diazatitanacyclohexenes. google.com This reaction proceeds through the oxidative addition of the titanium into the C–N bond of the azirine. google.com Significantly, this system has demonstrated the potential for catalytic turnover, opening the door for the first examples of titanium-catalyzed functionalization of 2H-azirines. google.com

Catalyst-Controlled Chemoselectivity: The choice of catalyst can dramatically alter the reaction pathway of 2H-azirines. In reactions with acetone, for example, different catalysts can lead to completely different products. The use of InCl₃ as a catalyst promotes a reaction pathway that yields substituted pyrroles, whereas switching to Zn(OTf)₂ as the catalyst leads to the formation of 3-oxazolines. core.ac.uk This catalyst-controlled divergence in reactivity provides a powerful tool for accessing diverse heterocyclic scaffolds from the same starting materials.

Table 2: Catalyst-Controlled Divergent Synthesis with 2,3-Diaryl-2H-azirines and Acetone

CatalystProduct TypeYield RangeReference
InCl₃Pyrroles70-81% core.ac.uk
Zn(OTf)₂3-Oxazolines45-79% core.ac.uk

Other Emerging Catalytic Systems: Other novel catalytic systems are also being explored. N-Triflylphosphoramides (NTPA) have emerged as highly acidic Brønsted acid catalysts for asymmetric transformations, including the aza-Darzens reaction to form chiral aziridines, which are closely related to azirines. acs.org Iron-based catalysts, such as tetracarbene iron complexes, are being investigated for aziridination reactions, offering a more earth-abundant alternative to precious metal catalysts. researchgate.net The development of these and other new catalytic systems will undoubtedly expand the synthetic utility of this compound, enabling the construction of increasingly complex and valuable molecules.

Applications in Materials Science (excluding biological materials)

The unique strained ring system and photoreactivity of this compound and its derivatives make them intriguing building blocks for advanced materials. While this area is still emerging, several promising research directions are being explored, particularly in the fields of photochromic materials and functional polymers.

Photochromic Materials: Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for developing materials for optical switches and data storage. 2H-azirines are precursors to a variety of photochromic systems. For example, Rh(II)-catalyzed reactions of 2H-azirines can produce 2H-1,4-oxazines. beilstein-journals.org Certain substituted versions of these oxazines exhibit photochromic behavior, undergoing a ring-opening reaction to form colored 2-azabuta-1,3-dienes under UV irradiation, and reverting to the colorless oxazine (B8389632) form in the dark. beilstein-journals.org

Furthermore, bicyclic aziridines, which can be synthesized from azirine precursors, are a class of efficient photochromic compounds. digitellinc.comorgchemres.org These molecules can be incorporated into conjugated systems, such as thiophene-based monomers, to create materials with switchable molecular electronic properties for potential applications in sensors and optical devices. digitellinc.com

Functional Polymers: The high reactivity of the azirine ring makes it a valuable synthon in polymer chemistry. Ring-opening of the azirine moiety can be exploited to create functional polymers. While the direct polymerization of this compound is not yet well-established, its derivatives are being used in sophisticated polymer synthesis strategies.

In one innovative approach, a pyrene-substituted 2H-azirine was employed as a light-triggered ligation tool. core.ac.uk This molecule was used to intercept the reaction between two different polymer blocks in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This resulted in the formation of a fluorescently labeled block copolymer, demonstrating the potential of azirines to act as functional linkers in macromolecular engineering. core.ac.uk The process also introduces a vinyl group at the junction point, which can be further modified, for instance, through thiol-ene additions to create mikto-arm star polymers. core.ac.uk

The general principle of using the ring-opening of strained heterocycles like aziridines (closely related to azirines) for post-polymerization modification is a known strategy for creating functional materials. google.com This suggests a significant, though largely untapped, potential for this compound in creating polymers with novel topologies and functionalities.

Advanced Theoretical Predictions for Predictive Synthesis

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For a highly reactive and often unstable molecule like this compound, theoretical studies are particularly valuable for elucidating reaction mechanisms and guiding the design of new synthetic strategies.

Density Functional Theory (DFT) calculations have been instrumental in unraveling the complex reaction pathways of this compound and its derivatives. For example, in the triethylamine-promoted oxidative cyclodimerization of 2H-azirine-2-carboxylates to form pyrimidines, DFT calculations showed that the initially assumed nucleophilic addition of the amine to the azirine C=N bond is incorrect, as the resulting adduct is extremely unstable. kisti.re.kr Instead, the calculations supported a more complex mechanism involving multiple steps. kisti.re.kr

Theoretical studies have also been used to predict the feasibility of competing reaction pathways. In the Rh(II)-catalyzed reaction of 2H-azirines with diazoketones, computational analysis predicted two competing pathways for the transformation of the intermediate azirinium ylides. libretexts.org These predictions help chemists to understand and control the outcome of these reactions.

Furthermore, computational models are being developed to predict the reactivity of substituted azirines. Studies on the electronic chemical potential of various phenyl-substituted three-membered rings, including this compound, provide insights into their relative reactivity. mdpi.com The singlet-triplet energy gap of related nitrenes, which are key intermediates in some azirine reactions, has also been calculated to understand their photoreactivity. olikrom.com

Table 3: Examples of Theoretical Studies on this compound and Related Systems

Area of StudyComputational MethodKey FindingReference
Oxidative Cyclodimerization of 2H-Azirine-2-carboxylatesDFT (rwb97xd/6-311+g(d,p))Ruled out simple nucleophilic addition mechanism; supported a more complex pathway. kisti.re.kr
Rh(II)-Catalyzed Reaction with DiazoketonesDFT (B3LYP/6-31+G(d,p))Predicted two competing transformation pathways for azirinium ylide intermediates. libretexts.org
Reactivity of Phenyl-Substituted HeterocyclesQuantum Chemical CalculationsCalculated electronic chemical potential to compare reactivity of this compound with related epoxides. mdpi.com
Photoreactivity of Azidoisoxazole (leading to azirine-like intermediates)DFTCalculated singlet-triplet energy gap of nitrene intermediates to explain reaction pathways. olikrom.com

As computational methods become more powerful and accurate, their role in the predictive synthesis of and with this compound will undoubtedly grow. These advanced theoretical predictions will enable chemists to design experiments more efficiently, targeting specific outcomes and accelerating the discovery of new reactions and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2-Phenylazirine to ensure high yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves cyclization reactions of precursor imines or nitrenes. For example, refluxing 2-phenyl-1-azirine with diphenylcyclopropenone in dry toluene at elevated temperatures (e.g., 2 days under reflux) followed by solvent evaporation and purification via recrystallization (e.g., benzene-hexane) can yield the product (27% yield reported) . Key parameters include anhydrous solvents, controlled heating durations, and inert atmospheres to minimize side reactions. Purity is confirmed via melting point consistency and spectroscopic characterization (e.g., NMR, IR) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. In NMR (CDCl₃), singlets at δ 3.05 (1H) and δ 2.82–2.77 (10H) correspond to unique proton environments in this compound derivatives. IR peaks at 1625 cm⁻¹ (C=N stretching) and 1555 cm⁻¹ (aromatic C=C) are diagnostic. Mass spectrometry (e.g., m/e 323 for M⁺) further confirms molecular weight . Researchers should cross-reference observed peaks with literature databases to validate assignments .

Q. How should experimental protocols be designed to reproduce this compound reactions from published literature?

  • Methodological Answer : Reproducibility requires strict adherence to documented procedures, including stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent purity (e.g., dry toluene), and reaction duration. Detailed supplemental materials (e.g., step-by-step protocols, spectral raw data) should accompany primary literature to enable replication. Deviations must be rigorously noted, and control experiments (e.g., blank runs) should validate observed outcomes .

Advanced Research Questions

Q. How can conflicting spectroscopic data during the characterization of this compound derivatives be systematically resolved?

  • Methodological Answer : Contradictions in NMR or IR data often arise from impurities, solvent effects, or tautomeric equilibria. Researchers should:

  • Perform multiple spectroscopic runs under identical conditions.
  • Compare data with computational predictions (e.g., DFT-calculated chemical shifts).
  • Use hyphenated techniques (e.g., LC-NMR) to isolate intermediates.
    Cross-disciplinary collaboration with computational chemists or crystallographers can resolve ambiguities .

Q. What computational approaches are recommended to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and reaction pathways. For example, the ring-opening of this compound to form azepines involves analyzing bond dissociation energies and frontier molecular orbitals. Software like Gaussian or ORCA, coupled with solvent effect models (e.g., PCM), can predict regioselectivity and activation barriers. Experimental validation via kinetic isotope effects or trapping experiments is critical .

Q. What strategies mitigate side reactions during the synthesis of this compound-based heterocycles (e.g., azepines)?

  • Methodological Answer : Side reactions (e.g., polymerization or oxidation) are minimized by:

  • Using radical inhibitors (e.g., TEMPO) or antioxidants.
  • Optimizing temperature (lower temps for sensitive intermediates).
  • Employing high-dilution techniques to disfavor intermolecular pathways.
    For example, the reaction of this compound with dimethylcyclone under controlled dilution yielded 3-azepines in 86% yield, attributed to suppressed dimerization .

Data Analysis and Contradiction Management

Q. How should researchers analyze discrepancies in reaction yields reported for this compound transformations?

  • Methodological Answer : Yield variations may stem from catalyst purity, moisture, or substrate decomposition. Systematic analysis involves:

  • Replicating conditions with incremental adjustments (e.g., varying catalyst loadings).
  • Monitoring reaction progress via TLC or in-situ IR.
  • Reporting yield ranges with statistical significance (e.g., ±5% SD across triplicate runs).
    Transparent documentation of failed attempts is essential for mechanistic insights .

Tables for Key Experimental Data

Reaction ConditionsYieldKey Spectral Data (NMR δ, ppm)Reference
This compound + DiphenylcyclopropenoneReflux in dry toluene, 2 days27%3.05 (1H), 2.82–2.77 (10H)
This compound + DimethylcycloneAmbient temperature, dilution86%8.24 (CH₃), 7.72 (CH₃)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.